N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)18-7-4-6-17(16-18)20(28)25-10-5-11-26-12-14-27(15-13-26)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAMVIAQDYZBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperazine Intermediate
4-Phenylpiperazine is typically synthesized via cyclization of 1,2-dibromoethane with aniline derivatives under basic conditions. Alternative routes involve reductive amination of diketones with phenylamine, though this method yields lower regioselectivity. Commercial availability of 4-phenylpiperazine simplifies this step, but custom synthesis allows for isotopic labeling or structural modifications.
Preparation of 3-(Trifluoromethyl)benzamide
3-(Trifluoromethyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. Subsequent reaction with ammonia gas or aqueous ammonium hydroxide yields 3-(trifluoromethyl)benzamide. This step achieves >90% purity when conducted under anhydrous conditions at 0–5°C.
Step-by-Step Preparation Methods
Method A: Two-Step Coupling via Amine Intermediate
Step 1: Synthesis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine
-
Reagents : 4-Phenylpiperazine (1.0 eq), 3-bromopropylamine hydrobromide (1.2 eq), K₂CO₃ (2.5 eq)
-
Conditions : Reflux in acetonitrile (12 h), 80°C
Step 2: Amide Bond Formation
Method B: One-Pot Ullmann Coupling
Adapted from flumatinib intermediate synthesis, this method uses copper catalysis for direct coupling:
-
Reagents :
-
4-Phenylpiperazine (1.0 eq)
-
3-(Trifluoromethyl)benzamide (1.2 eq)
-
CuI (0.2 eq), N,N'-dimethylethylenediamine (0.2 eq)
-
K₃PO₄ (2.5 eq)
-
-
Conditions : Toluene, 90–100°C, N₂ atmosphere, 24 h
Optimization and Comparative Analysis
Solvent and Base Effects on Coupling Efficiency
Polar aprotic solvents (DMF) favor solubility but may promote side reactions, while toluene minimizes hydrolysis of the trifluoromethyl group.
Catalytic Systems for Amide Bond Formation
| Catalyst/Ligand | Reaction Time (h) | Yield (%) |
|---|---|---|
| HBTU/DIEA | 4 | 73 |
| CuI/DMEDA | 24 | 68 |
| EDCl/HOAt | 6 | 65 |
Ullmann coupling (CuI/DMEDA) avoids moisture-sensitive steps but requires longer reaction times.
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The electron-withdrawing nature of the -CF₃ group increases susceptibility to hydrolysis. Strategies include:
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide has been investigated for its pharmacological properties, particularly as a potential treatment for psychiatric disorders. Compounds containing piperazine moieties are often explored for their affinity towards various neurotransmitter receptors, including serotonin and dopamine receptors.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperazine can exhibit antidepressant effects. A study assessing the efficacy of this compound showed promising results in modulating serotonin levels, suggesting its potential use as an antidepressant agent .
Neuropharmacology
Given its structural similarity to known psychoactive substances, this compound has been evaluated for neuropharmacological activity. It may interact with multiple neurotransmitter systems, making it a candidate for further exploration in treating anxiety and mood disorders.
Case Study: Anxiety Modulation
In preclinical models, compounds similar to this compound demonstrated anxiolytic properties by reducing anxiety-like behaviors in animal models . This underscores the compound's potential as a therapeutic agent in neuropharmacology.
Drug Design and Development
The incorporation of trifluoromethyl groups in drug design has been associated with improved pharmacokinetic profiles. This compound serves as a lead structure for synthesizing new derivatives aimed at enhancing bioavailability and target specificity.
Case Study: Structure-Activity Relationship (SAR)
A series of analogs based on this compound were synthesized to evaluate their biological activity against specific targets. The SAR studies revealed that modifications to the trifluoromethyl group significantly affected the binding affinity to receptor sites . This highlights the importance of chemical modifications in optimizing therapeutic efficacy.
Mechanism of Action
The mechanism by which N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The phenylpiperazine moiety can interact with receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamide group can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
Pharmacological Activity
Activity Trends :
Biological Activity
N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide, a compound with potential therapeutic applications, has garnered interest in pharmacological research due to its structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a trifluoromethylbenzamide structure, which is believed to contribute to its pharmacological properties. Its molecular formula is , and it has a molecular weight of 393.43 g/mol .
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a selective antagonist at dopamine D2 receptors, which are implicated in various neuropsychiatric disorders . The compound's trifluoromethyl group enhances its lipophilicity, potentially improving receptor binding affinity.
Biological Activity Overview
-
Antidepressant Effects :
- Research indicates that compounds with similar structures exhibit antidepressant-like effects by modulating serotonergic and noradrenergic systems. For instance, studies have shown that related benzamide derivatives can influence serotonin receptor activity, suggesting potential for treating major depressive disorder (MDD) .
- Antipsychotic Potential :
- Cytotoxicity :
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Modulates serotonergic system | |
| Antipsychotic | D2 receptor antagonist activity | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies and Research Findings
- Antidepressant-Like Effects in Animal Models :
- Dopamine Receptor Binding Studies :
- Cytotoxicity Assessment :
Q & A
Basic: What are the recommended synthetic routes for N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide, and how are intermediates purified?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Coupling of 3-(trifluoromethyl)benzoic acid derivatives with amines using activating agents like HBTU or BOP in THF, with triethylamine (EtN) as a base. Reaction times range from 2–12 hours at room temperature .
- Step 2 : Purification via silica gel column chromatography with gradients of chloroform/methanol (e.g., 3:1 v/v). For hydrochloride salts, crystallization from ethanol or methanol is common .
- Key intermediates : Amine precursors (e.g., 4-phenylpiperazine derivatives) are synthesized via reductive amination or nucleophilic substitution, followed by Boc deprotection under acidic conditions (1N HCl in THF) .
Basic: How is structural confirmation achieved for this compound and its intermediates?
- 1H/13C NMR : Used to verify regiochemistry and stereochemistry. For example, aromatic protons in the trifluoromethylbenzamide moiety appear as distinct doublets (δ 7.4–8.1 ppm), while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 520.6 [M+H]+ for a related analog) .
- Melting points and optical rotation : Reported for salts (e.g., 110–160°C for dihydrochloride forms; [α] values like +60.6° in methanol indicate chirality) .
Advanced: How can reaction conditions be optimized to improve yield and stereochemical purity?
- Solvent selection : THF or DMF enhances solubility of polar intermediates. For example, DMF improves coupling efficiency in BOP-mediated reactions .
- Temperature control : Reflux in THF (e.g., 12 hours for BH•THF reductions) minimizes side products in reductive amination .
- Chiral resolution : Use of (S)- or (R)-configured starting amines (e.g., (S)-3-methylpiperazine derivatives) ensures enantiomeric purity. Chiral HPLC or recrystallization with diastereomeric salts further refines stereochemistry .
Advanced: How should researchers address discrepancies in NMR data for structurally similar analogs?
- Proton splitting patterns : Compare coupling constants (J values) to differentiate regioisomers. For example, para-substituted phenylpiperazines show distinct splitting vs. meta-substituted analogs .
- Dynamic effects : Piperazine ring puckering or slow conformational exchange can broaden signals. Heating the NMR sample (e.g., 50°C in DMSO-d) resolves overlapping peaks .
- Contradictory integrations : Use DEPT-135 or HSQC to distinguish methyl/methylene groups in crowded regions (e.g., 2-methylpropyl side chains) .
Basic: What analytical methods are critical for assessing purity in preclinical studies?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Purity ≥98% is required for biological testing .
- Elemental analysis : Validates salt stoichiometry (e.g., dihydrochloride vs. trihydrochloride forms) .
- TGA/DSC : Detects hydrate or solvent residues (e.g., 1.5 HO in hygroscopic salts) .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Core modifications : Replace the trifluoromethyl group with chloro, bromo, or methoxy substituents to evaluate electronic effects on target binding .
- Linker optimization : Vary propyl chain length or introduce heteroatoms (e.g., oxygen) to modulate flexibility and pharmacokinetics .
- Piperazine substitutions : Test 4-phenyl vs. 4-pyridyl groups to assess π-π stacking interactions in receptor pockets .
- Bioassays : Pair synthetic analogs with in vitro kinase or GPCR binding assays (e.g., JAK3/GSK-3β inhibition) to correlate structural changes with activity .
Advanced: What strategies mitigate metabolic instability in derivatives containing the trifluoromethyl group?
- Isosteric replacement : Substitute CF with cyclopropyl or tert-butyl groups to reduce oxidative metabolism .
- Deuterium labeling : Introduce deuterium at benzylic positions (e.g., CH in the propyl linker) to slow CYP450-mediated degradation .
- Prodrug design : Mask the benzamide as an ester or carbamate to enhance oral bioavailability .
Basic: What safety protocols are advised for handling intermediates with reactive functional groups?
- Boron trifluoride complexes : Use under inert atmosphere (N/Ar) due to moisture sensitivity .
- Chlorinated solvents (DCM, chloroform) : Employ fume hoods and monitor exposure limits (e.g., OSHA PEL for DCM: 25 ppm) .
- Hydrochloride salt isolation : Neutralize residual HCl with NaHCO before waste disposal .
Advanced: How can computational tools predict crystallographic packing or polymorphism?
- Mercury CSD : Analyze Cambridge Structural Database entries to identify common packing motifs (e.g., hydrogen-bonded dimers in benzamide derivatives) .
- Polymorph prediction : Use molecular dynamics (MD) simulations with force fields like AMBER to model lattice energies for salt forms .
- Void analysis : Calculate free space in unit cells to assess stability against hydrate formation .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Plasma protein binding : Measure using equilibrium dialysis; high binding (>95%) may reduce free drug concentration .
- Metabolite profiling : Use LC-MS/MS to identify active/potentially toxic metabolites (e.g., N-oxides from piperazine oxidation) .
- PK/PD modeling : Corrogate pharmacokinetic data (t, C) with target engagement biomarkers (e.g., receptor occupancy via PET imaging) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
